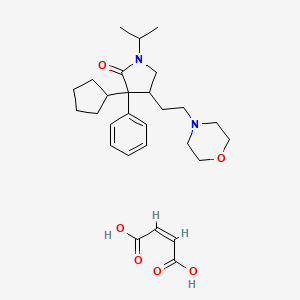![molecular formula C19H21ClN2O2 B14169101 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide CAS No. 432012-22-1](/img/structure/B14169101.png)
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core structure. This compound is characterized by the presence of a chloro group at the 3-position, an ethoxy group at the 4-position, and a pyrrolidinyl group attached to the phenyl ring. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 3-chloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amide Formation: The amine is then reacted with 4-(pyrrolidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.
Substitution: Formation of 3-azido-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.
科学的研究の応用
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group is known to enhance binding affinity to certain receptors, potentially modulating their activity. The compound may act as an agonist or antagonist, depending on the receptor type and the biological context. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and alteration of gene expression.
類似化合物との比較
Similar Compounds
- 4-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- 3-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- 3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Uniqueness
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the benzamide core allows for versatile chemical modifications and potential therapeutic applications.
特性
CAS番号 |
432012-22-1 |
|---|---|
分子式 |
C19H21ClN2O2 |
分子量 |
344.8 g/mol |
IUPAC名 |
3-chloro-4-ethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-10-5-14(13-17(18)20)19(23)21-15-6-8-16(9-7-15)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
InChIキー |
HLYSCEBNLVIYCF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
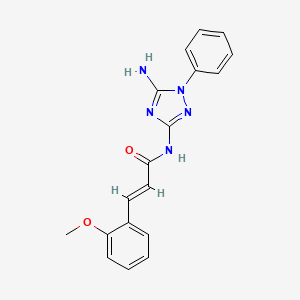

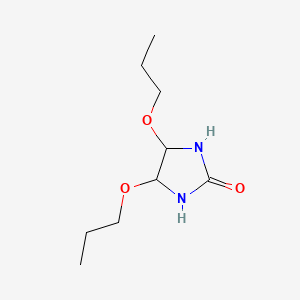
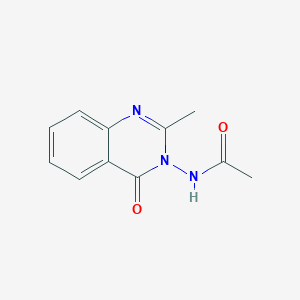
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)

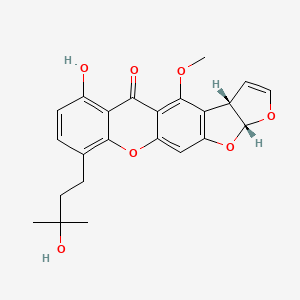
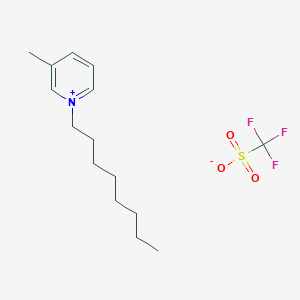

![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
